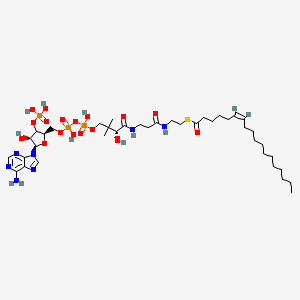
(6Z-Octadecenoyl)-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z-Octadecenoyl)-CoA, also known as (6Z)-octadecenoyl-coenzyme A, is a long-chain fatty acyl-CoA derivative. It plays a crucial role in various metabolic pathways, particularly in the biosynthesis and degradation of fatty acids. This compound is involved in the transport and activation of fatty acids, making it essential for energy production and lipid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-octadecenoyl-coenzyme A typically involves the esterification of (6Z)-octadecenoic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.
Industrial Production Methods
Industrial production of (6Z)-octadecenoyl-coenzyme A involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress acyl-CoA synthetase enzymes, facilitating the efficient conversion of (6Z)-octadecenoic acid to (6Z)-octadecenoyl-coenzyme A. The production process is optimized for high yield and purity through fermentation and downstream processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-octadecenoyl-coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce (6Z)-octadecenoyl-carnitine, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Reduction: It can be reduced to form (6Z)-octadecenol, a fatty alcohol.
Substitution: It can participate in transesterification reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Oxidation: Catalyzed by acyl-CoA oxidase enzymes in the presence of oxygen.
Reduction: Catalyzed by acyl-CoA reductase enzymes under anaerobic conditions.
Substitution: Catalyzed by acyltransferase enzymes in the presence of coenzyme A derivatives.
Major Products
(6Z)-Octadecenoyl-carnitine: Formed during the transport of fatty acids into mitochondria.
(6Z)-Octadecenol: A fatty alcohol produced through reduction.
Various acyl-CoA derivatives: Formed through transesterification reactions.
Aplicaciones Científicas De Investigación
(6Z)-octadecenoyl-coenzyme A has numerous scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of acyl-CoA synthetase and acyltransferase enzymes.
Biology: Investigated for its role in lipid metabolism and energy production in cells.
Medicine: Studied for its potential therapeutic applications in metabolic disorders, such as fatty acid oxidation disorders.
Industry: Utilized in the production of biofuels and biolubricants through microbial fermentation processes.
Mecanismo De Acción
(6Z)-octadecenoyl-coenzyme A exerts its effects by participating in the activation and transport of fatty acids. It binds to specific enzymes, such as acyl-CoA synthetase, acyltransferase, and acyl-CoA oxidase, facilitating the conversion of fatty acids into their respective acyl-CoA derivatives. These derivatives are then transported into mitochondria for β-oxidation, leading to the production of energy in the form of adenosine triphosphate (ATP).
Comparación Con Compuestos Similares
Similar Compounds
(9Z)-Octadecenoyl-coenzyme A: Another long-chain fatty acyl-CoA derivative with a double bond at the 9th position.
(6Z)-Hexadecenoyl-coenzyme A: A similar compound with a shorter carbon chain length.
(6Z)-Eicosenoyl-coenzyme A: A similar compound with a longer carbon chain length.
Uniqueness
(6Z)-octadecenoyl-coenzyme A is unique due to its specific double bond position at the 6th carbon, which influences its reactivity and interaction with enzymes. This unique structure allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be involved in.
Propiedades
Fórmula molecular |
C39H68N7O17P3S |
|---|---|
Peso molecular |
1032.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-6-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h14-15,26-28,32-34,38,49-50H,4-13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b15-14-/t28-,32+,33?,34+,38-/m1/s1 |
Clave InChI |
BHTGEVYSRPHECT-SZMOOUSWSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


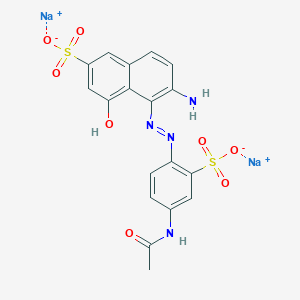
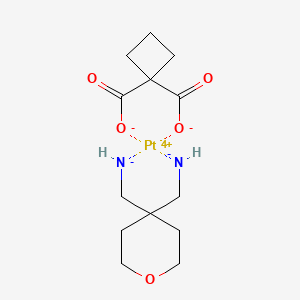
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
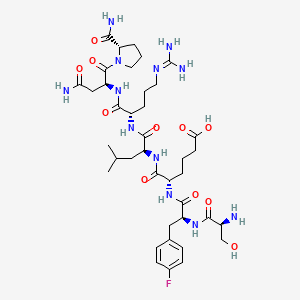
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)

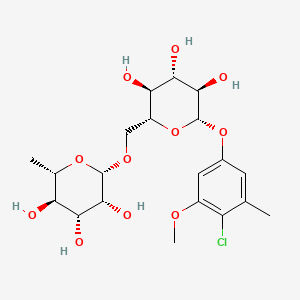
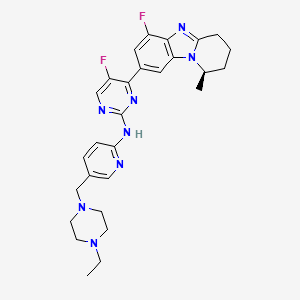

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
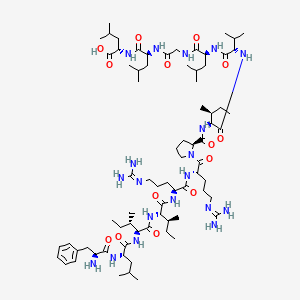
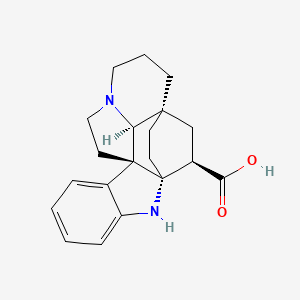
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

